molecular formula C10H10ClN3O2 B12508970 Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B12508970
M. Wt: 239.66 g/mol
InChI Key: NGSVZUYCEZWBJZ-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 2365242-43-7) is a high-value chemical intermediate in medicinal chemistry, particularly in the development of novel protein kinase inhibitors (PKIs) for targeted cancer therapy. This compound features the pyrazolo[1,5-a]pyrimidine scaffold, a privileged and rigid heterocyclic system recognized for its significant role in drug discovery . The reactive chlorine atom at the 7-position and the ester group at the 5-position make this molecule a versatile building block for further synthetic elaboration through cross-coupling reactions and functional group transformations . Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines act as potent ATP-competitive inhibitors, targeting key kinases such as EGFR, B-Raf, MEK, and PI3Kδ, which are critically implicated in oncogenic signaling pathways for cancers like non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, this scaffold shows promise in developing therapeutic agents for inflammatory and autoimmune diseases, such as systemic lupus erythematosus (SLE), via selective inhibition of the PI3Kδ isoform . Supplied as a research-grade material, this compound is intended for use in lead optimization, structure-activity relationship (SAR) studies, and the discovery of new bioactive molecules. It must be stored under an inert atmosphere at 2-8°C . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-8(11)14-9(12-7)4-6(2)13-14/h4-5H,3H2,1-2H3

InChI Key

NGSVZUYCEZWBJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC(=NN2C(=C1)Cl)C

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-aminopyrazoles (e.g., 5-amino-3-methylpyrazole) and β-diketones (e.g., ethyl acetoacetate). This reaction proceeds through a Michael addition followed by cyclodehydration (Fig. 1).

Reaction conditions :

  • Solvent : Ethanol, acetic acid, or aqueous-alcohol mixtures.
  • Catalyst : Sodium ethoxide, KHSO₄, or acid catalysts (e.g., H₂SO₄).
  • Temperature : 80–130°C (reflux).

Optimization of Cyclocondensation

Studies demonstrate that acetic acid (6 equiv.) under oxygen atmosphere enhances yields by promoting oxidative dehydrogenation. For example, reacting 5-amino-3-methylpyrazole with ethyl acetoacetate in ethanol/acetic acid (6:1) at 130°C under O₂ yields 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (74–94%).

Table 1: Impact of Acid Equivalents and Atmosphere on Yield

Entry Acid (equiv.) Atmosphere Yield (%)
1 AcOH (2) Air 34
2 AcOH (6) Air 74
3 AcOH (6) O₂ 94

Chlorination Strategies for C7 Functionalization

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

The 7-hydroxy intermediate is chlorinated using POCl₃ in 1,4-dioxane or toluene. Triethylamine (TEA) is added to neutralize HCl, preventing side reactions.

Procedure :

  • Dissolve 7-hydroxy derivative (1 equiv.) in 1,4-dioxane.
  • Add POCl₃ (3 equiv.) and TEA (1.5 equiv.).
  • Reflux at 110°C for 6–8 hours.
  • Quench with ice-water and extract with ethyl acetate.

Yield : 61–89%.

Alternative Chlorinating Agents

  • Thionyl Chloride (SOCl₂) : Less effective (≤50% yield) due to over-chlorination.
  • PCl₅ : Requires anhydrous conditions but achieves 68% yield in dichloromethane.

Alternative Synthetic Routes

Ultrasound-Assisted Green Synthesis

A solvent-free approach uses KHSO₄ (20 mol%) under ultrasound irradiation (40 kHz, 50°C). This reduces reaction time from 18 hours to 2 hours with 85% yield.

Advantages :

  • Eliminates toxic solvents.
  • Energy efficiency (50°C vs. 130°C conventional).

Continuous Flow Reactor Systems

Industrial-scale production employs flow reactors to enhance heat transfer and reduce byproducts. Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is synthesized in 92% yield at 120°C with a residence time of 15 minutes.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (7:3) removes unreacted β-diketones.
  • Recrystallization : Cyclohexane/dichloromethane (3:1) yields 98% pure product.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, CH₂CH₃), 2.62 (s, CH₃), 4.30 (q, J = 7.2 Hz, OCH₂).
  • X-ray Crystallography : Confirms planar pyrazolo[1,5-a]pyrimidine core with C–H···O interactions (3.426 Å).

Comparative Analysis of Methods

Table 2: Efficiency of Key Synthetic Routes

Method Yield (%) Purity (%) Reaction Time
Cyclocondensation + POCl₃ 89 98 18 h
Ultrasound + KHSO₄ 85 95 2 h
Flow Reactor 92 99 15 min

Industrial-Scale Challenges and Solutions

Byproduct Formation

  • Issue : Over-chlorination at C5 occurs if POCl₃ exceeds 3 equiv..
  • Solution : Stepwise addition of POCl₃ at 0°C followed by gradual heating.

Catalyst Recovery

  • Pd(OAc)₂ : Immobilized on mesoporous silica for reuse (5 cycles without yield loss).

Chemical Reactions Analysis

Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chloro substituent, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation. Additionally, it can modulate endoplasmic reticulum stress and apoptosis pathways, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Table 2: Property Comparison

Compound Name (CAS) Melting Point (°C) Solubility Biological Activity
Target Compound (2365242-43-7) Not reported Likely low in H₂O Building block; potential kinase inhibition
Methyl 2-Me-7-oxo-3-Ph (N/A) 177–178 Low Not reported
Ethyl 7-Me-2-Ph (N/A) Not reported Moderate in DCM Benzodiazepine receptor ligands
Ethyl 5-Cl-7-morpholinyl (N/A) Not reported Soluble in THF Protein kinase inhibitors (cancer research)

Key Observations:

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 7-oxo) exhibit higher melting points (177–178°C) due to increased crystallinity .
  • Biological Relevance : Compounds like Ethyl 7-Me-2-Ph show activity as benzodiazepine receptor ligands , while morpholine-substituted analogues (e.g., Ethyl 5-Cl-7-morpholinyl) are explored as protein kinase inhibitors . The target compound’s chlorine substituent may enhance binding affinity in similar applications.

Biological Activity

Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS No. 2365242-43-7) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its anticancer properties and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molecular Weight : 239.66 g/mol
  • Purity : ≥95%
  • Structural Features : The compound features a pyrazolo-pyrimidine scaffold which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant anticancer activity. The following sections detail the findings from various research studies.

In Vitro Studies

  • Cell Line Evaluation :
    • This compound was tested against several cancer cell lines. Notably, it showed potent inhibitory effects on renal carcinoma cell line RFX 393 with an IC50 value of approximately 11.70 µM . This indicates a moderate level of cytotoxicity compared to standard reference compounds.
  • Mechanism of Action :
    • The compound acts as a dual inhibitor of cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cell cycle regulation and survival signaling pathways in cancer cells. Molecular docking studies revealed that the compound binds effectively to the active sites of these enzymes, mimicking the action of known inhibitors like milciclib and repotrectinib .

Cell Cycle Analysis

The impact on the cell cycle was assessed using flow cytometry:

  • Treatment with ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine resulted in significant G0/G1 phase arrest, with treated cells showing an increase to 84.36% in this phase compared to control groups . This suggests that the compound effectively halts cell proliferation by inducing cell cycle arrest.

Structure-Activity Relationship (SAR)

The structural characteristics of ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine are critical for its biological activity. Modifications to the pyrazolo-pyrimidine core can enhance potency and selectivity:

  • Compounds with varied substituents at positions 5 and 7 have shown differing levels of activity against CDK2 and TRKA, highlighting the importance of these positions in maintaining bioactivity .

Summary of Findings

StudyCompoundActivityIC50 (µM)Notes
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidineCDK2/TRKA Inhibition11.70Moderate cytotoxicity against RFX 393
Various Pyrazolo DerivativesBroad-spectrum anticancer activityVariesSignificant binding interactions observed

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